

# Application Notes and Protocols for AZD8186 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosing schedules for AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) beta ( $\beta$ ) and delta ( $\delta$ ) isoforms. The information is collated from preclinical studies and clinical trials to guide researchers in designing in vivo experiments.

AZD8186 primarily targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] Its efficacy is particularly noted in tumors with a deficiency in the tumor suppressor PTEN.[2][3]

## **Preclinical In Vivo Dosing and Administration**

AZD8186 has been evaluated in various preclinical cancer models, primarily using xenografts in mice. The administration is typically oral, with the drug formulated as a suspension.

## **Preclinical Dosing Summary**



| Tumor<br>Model       | Mouse<br>Strain | Dose      | Dosing<br>Schedule   | Route of<br>Administrat<br>ion | Notes                                                                                           |
|----------------------|-----------------|-----------|----------------------|--------------------------------|-------------------------------------------------------------------------------------------------|
| HCC70<br>(TNBC)      | Nude            | 25 mg/kg  | Twice daily          | Oral                           | -                                                                                               |
| HCC70<br>(TNBC)      | Nude            | 50 mg/kg  | Twice daily          | Oral                           | Resulted in<br>85% tumor<br>growth<br>inhibition.[2]                                            |
| HCC70<br>(TNBC)      | Nude            | 100 mg/kg | Twice daily          | Oral                           | Used for<br>transcriptome<br>profiling.[4]                                                      |
| MDA-MB-468<br>(TNBC) | CB17 SCID       | 25 mg/kg  | Twice daily          | Oral                           | -                                                                                               |
| MDA-MB-468<br>(TNBC) | CB17 SCID       | 50 mg/kg  | Twice daily          | Oral                           | Resulted in 76% tumor growth inhibition.[2]                                                     |
| PC3<br>(Prostate)    | Nude            | 25 mg/kg  | Twice daily          | Oral                           | -                                                                                               |
| PC3<br>(Prostate)    | Nude            | 50 mg/kg  | Twice daily          | Oral                           | Resulted in 64% tumor growth inhibition.[5]                                                     |
| PC3<br>(Prostate)    | Nude            | 30 mg/kg  | Twice daily with ABT | Oral                           | Co- administratio n with the cytochrome P450 inhibitor ABT increased exposure and efficacy (86% |



|                     |                 |                  |                            |      | growth<br>inhibition).[5]                                        |
|---------------------|-----------------|------------------|----------------------------|------|------------------------------------------------------------------|
| HID28<br>(Prostate) | Athymic<br>Nude | 50 mg/kg         | Twice daily                | Oral | Resulted in<br>79% tumor<br>growth<br>inhibition.[2]             |
| 786-O<br>(Renal)    | SCID            | 12.5-50<br>mg/kg | Continuous,<br>twice daily | Oral | Dose-<br>dependent<br>anti-tumor<br>effects were<br>observed.[4] |

## Preclinical Experimental Protocol: Oral Gavage Administration in Mice

This protocol outlines a general procedure for the preparation and oral administration of AZD8186 to mice bearing tumor xenografts.

#### Materials:

- AZD8186 powder
- Vehicle solution (e.g., HPMC/Tween, or 10% DMSO/60% triethylene glycol/30% water for injection)[6]
- Sterile water for injection
- Microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Animal balance
- Oral gavage needles (20-22 gauge, ball-tipped)



• Syringes (1 mL)

#### Procedure:

- Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
- Tumor Implantation: Implant tumor cells or fragments subcutaneously into the flank of the mice.[6] For example, PC3 or HCC70 cells can be implanted in a 1:1 mixture with Matrigel. [6]
- Tumor Growth Monitoring: Monitor tumor growth twice weekly using calipers. Calculate tumor volume using the formula: (length × width²) / 2.
- Randomization: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into control and treatment groups.
- AZD8186 Formulation:
  - On the day of dosing, weigh the appropriate amount of AZD8186 powder.
  - Prepare the vehicle solution. A common vehicle is a suspension in HPMC/Tween.[6]
  - Add the AZD8186 powder to the vehicle in a sterile microcentrifuge tube.
  - Vortex thoroughly to ensure a uniform suspension. Sonication can be used to aid in dispersion if necessary.

#### Dosing:

- Weigh each mouse to determine the correct volume of the AZD8186 suspension to administer.
- Administer the formulation via oral gavage. For twice-daily dosing, the administrations are typically spaced 6-8 hours apart.[6]
- The control group should receive the vehicle only.



- Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
- Endpoint: Continue treatment for the duration of the study. The endpoint may be a specific time point or when tumors in the control group reach a maximum allowable size.

## **Clinical Trial Dosing and Administration**

In Phase I and II clinical trials, AZD8186 has been administered orally to patients with advanced solid tumors.

**Clinical Dosing Summary** 

| Clinical Trial<br>Phase | Patient Population         | Dose      | Dosing<br>Schedule                                                 | Route of<br>Administration |
|-------------------------|----------------------------|-----------|--------------------------------------------------------------------|----------------------------|
| Phase I                 | Advanced solid tumors      | 30-360 mg | Twice daily, 5<br>days on/2 days<br>off                            | Oral                       |
| Phase I                 | mCRPC, TNBC, sqNSCLC       | 60 mg     | Twice daily, 5<br>days on/2 days<br>off                            | Oral                       |
| Phase I                 | mCRPC, TNBC, sqNSCLC       | 120 mg    | Continuous or 5<br>days on/2 days<br>off                           | Oral                       |
| Phase Ib/II             | Advanced<br>Gastric Cancer | 120 mg    | Twice daily, 5 days on/2 days off (in combination with paclitaxel) | Oral                       |

# Signaling Pathway and Experimental Workflow AZD8186 Mechanism of Action

AZD8186 is a selective inhibitor of the p110 $\beta$  and p110 $\delta$  isoforms of PI3K. In PTEN-deficient tumors, the PI3K pathway is often hyperactivated, leading to increased cell proliferation and







survival. By inhibiting PI3K $\beta/\delta$ , AZD8186 blocks the phosphorylation of AKT and downstream effectors like mTOR, thereby inhibiting tumor growth.[1]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD8186 In Vivo Administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12828937#in-vivo-administration-and-dosing-schedule-for-azd8186]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com